Casopitant

NK1 receptor antagonist binding affinity receptor occupancy

Distinguished by PET-verified ~100% human brain NK1 receptor occupancy, Casopitant enables definitive investigation of complete receptor blockade—a prerequisite for antidepressant efficacy. Network meta-analysis confirms superiority over rolapitant-based regimens, positioning it as the benchmark antiemetic positive control. Its unique triple CYP3A4 substrate/inhibitor/inducer profile supports advanced DDI and PBPK model validation. A high-affinity, high-CNS-penetration research tool for NK1-driven CNS disorders, ideal for preclinical studies requiring full target engagement.

Molecular Formula C30H35F7N4O2
Molecular Weight 616.6 g/mol
CAS No. 414910-27-3
Cat. No. B1241461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCasopitant
CAS414910-27-3
Synonymscasopitant
casopitant mesylate
Molecular FormulaC30H35F7N4O2
Molecular Weight616.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2CC(CCN2C(=O)N(C)C(C)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N4CCN(CC4)C(=O)C
InChIInChI=1S/C30H35F7N4O2/c1-18-13-24(31)5-6-26(18)27-17-25(40-11-9-39(10-12-40)20(3)42)7-8-41(27)28(43)38(4)19(2)21-14-22(29(32,33)34)16-23(15-21)30(35,36)37/h5-6,13-16,19,25,27H,7-12,17H2,1-4H3/t19-,25+,27-/m1/s1
InChIKeyXGGTZCKQRWXCHW-WMTVXVAQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Casopitant (CAS 414910-27-3): High-Affinity NK1 Antagonist Procurement Guide for Scientific Research


Casopitant (GW679769) is an investigational small molecule, orally active, centrally-penetrant neurokinin-1 (NK1) receptor antagonist that was developed for the prevention of chemotherapy-induced nausea and vomiting (CINV) and investigated for postoperative nausea and vomiting (PONV), as well as major depressive disorder [1]. It is a substituted piperidine derivative that acts as a competitive antagonist at the NK1 receptor, preventing the binding of the endogenous ligand, Substance P [2].

Why In-Class NK1 Antagonist Substitution is Not Equivalent for Research or Clinical Development


Neurokinin-1 (NK1) receptor antagonists, including casopitant, aprepitant, netupitant, and rolapitant, exhibit profound differences in their pharmacokinetic (PK) and pharmacodynamic (PD) profiles despite sharing a common molecular target [1]. These differences, which include binding affinity, receptor occupancy kinetics, metabolic pathways, and potential for drug-drug interactions (DDIs), directly impact their therapeutic utility and safety margins [2]. Simple substitution based on class membership is therefore inappropriate; selection must be guided by the specific quantitative parameters required for a given research or clinical application, as detailed in the evidence guide below.

Casopitant vs. Comparators: Quantitative Evidence for Scientific Selection


Superior NK1 Receptor Affinity and Near-Complete Occupancy Relative to Vestipitant

Casopitant demonstrates higher affinity for the human NK1 receptor (pKi = 10.2) compared to vestipitant (pKi = 9.4) [1]. In a PET study in human subjects, a 30 mg dose of casopitant achieved ~100% occupancy of brain NK1 receptors 24 hours post-dose, whereas a 15 mg dose of vestipitant achieved only ~90% occupancy [1].

NK1 receptor antagonist binding affinity receptor occupancy PET imaging antidepressant

Significantly Higher CINV Complete Response Rates Compared to Rolapitant in Network Meta-Analysis

A network meta-analysis of 19 randomized trials in highly emetogenic chemotherapy (HEC) found that regimens containing casopitant (with granisetron or ondansetron and dexamethasone) were associated with a significantly higher complete response (CR) rate compared to regimens containing rolapitant [1]. The odds ratio (OR) for achieving a CR with casopitant versus rolapitant was 1.62 (95% credible interval: 1.14–2.23) [1].

chemotherapy-induced nausea and vomiting CINV antiemetic NK1 antagonist complete response

Efficacy in Major Depressive Disorder Achieved Only at Near-Complete Receptor Occupancy

In a Phase II trial for major depressive disorder, casopitant at 80 mg achieved a statistically significant improvement in HAMD-17 score at week 8 (LOCF change from baseline = -2.7, p = 0.023 vs. placebo) [1]. In contrast, vestipitant at 15 mg (which produced ~90% occupancy) showed no significant benefit in a separate trial [1]. This demonstrates that the near-complete occupancy achieved by casopitant is a prerequisite for antidepressant efficacy in this class.

major depressive disorder antidepressant NK1 antagonist HAMD-17 receptor occupancy

Extensive CYP3A4 Metabolism and High Drug-Drug Interaction Potential as a Key Differentiator

Casopitant is an extensive substrate, inhibitor, and inducer of CYP3A4, leading to clinically significant drug-drug interactions (DDIs) [1]. In contrast, rolapitant does not inhibit CYP3A4 [2]. This complex interaction with CYP3A4, particularly the observed QTc prolongation when co-administered with ketoconazole, was a primary reason for the discontinuation of its clinical development [3].

CYP3A4 drug-drug interaction DDI metabolism pharmacokinetics

Absolute Oral Bioavailability of 57% and Rapid Absorption

In a single-sequence study in healthy male subjects, the absolute oral bioavailability of casopitant from a solution was determined to be 57%, following nearly complete absorption (estimated 93%) [1]. This value reflects significant presystemic (first-pass) metabolism. The compound was rapidly absorbed, with a Tmax of 0.42 ± 0.30 hours for casopitant alone [2].

oral bioavailability pharmacokinetics absorption first-pass metabolism

Key Research and Industrial Applications for Casopitant Based on Its Unique Profile


Investigating the Role of Near-Complete NK1 Receptor Occupancy in CNS Disorders

Casopitant's ability to achieve ~100% NK1 receptor occupancy in the human brain, as demonstrated by PET imaging [1], makes it an ideal tool for preclinical and clinical research into the physiological and behavioral consequences of complete NK1 receptor blockade. This is particularly relevant for studying major depressive disorder, where this high level of occupancy was shown to be necessary for antidepressant efficacy [1], and for differentiating the effects of partial versus complete receptor blockade.

Potent Comparator in CINV Efficacy Studies

The network meta-analysis evidence showing casopitant-containing regimens to be superior to rolapitant-containing regimens in achieving a complete response in CINV [2] positions casopitant as a high-efficacy benchmark for evaluating new antiemetic candidates in preclinical models. Its use as a positive control allows for a more rigorous assessment of novel compounds against a known, highly efficacious standard.

Mechanistic Studies of CYP3A4-Mediated Drug-Drug Interactions

Casopitant's unique profile as a substrate, inhibitor, and inducer of CYP3A4 [3] makes it a valuable research probe for studying complex, multi-mechanism drug-drug interactions. The compound can be used to investigate the interplay of these effects and to validate PBPK/SimCyp models designed to predict clinical DDI outcomes [3], offering a more complex and realistic model system than simpler CYP3A4 inhibitors or inducers alone.

Exploration of NK1 Antagonism in Non-CINV Indications

Although clinical development was discontinued, the high affinity and high CNS penetration of casopitant [4] make it a valuable research tool for exploring the role of the NK1 receptor in other CNS disorders, such as anxiety, overactive bladder, and insomnia, for which it was initially investigated [5]. Its use in validated animal models can help delineate the specific contributions of the NK1 pathway to these conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Casopitant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.